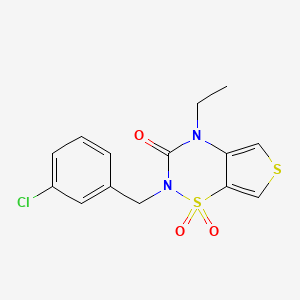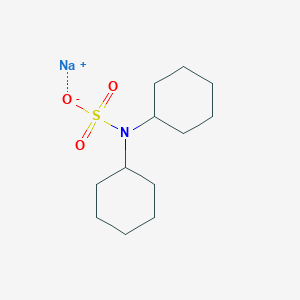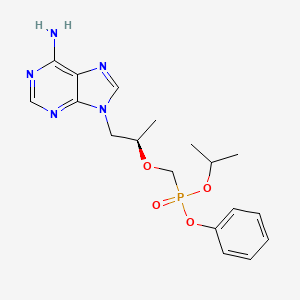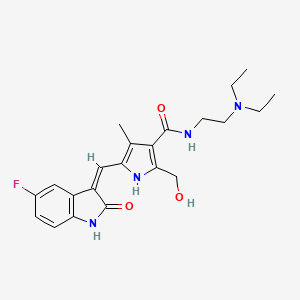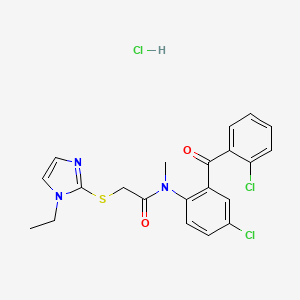
Benzobutamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzobutamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a hydrochloride salt form of benzobutamine, which is known for its pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzobutamine hydrochloride typically involves the condensation of benzylamine with butanone under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Benzobutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzobutamine ketone, while reduction could produce benzobutamine alcohol.
Scientific Research Applications
Benzobutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of benzobutamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction affects various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzphetamine: Shares structural similarities but differs in its pharmacological profile.
Benzocaine: Another related compound, primarily used as a local anesthetic.
Dobutamine: Used in the treatment of heart failure, with a different mechanism of action.
Uniqueness
Benzobutamine hydrochloride is unique due to its specific binding properties and the range of reactions it can undergo. Its versatility in chemical synthesis and potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
64082-37-7 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17;/h5-14H,4,15-16H2,1-3H3;1H |
InChI Key |
YSLHBJFVGQSUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


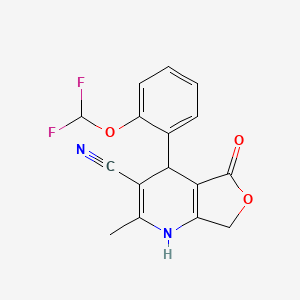

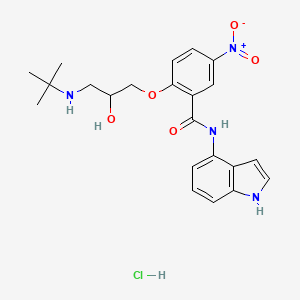

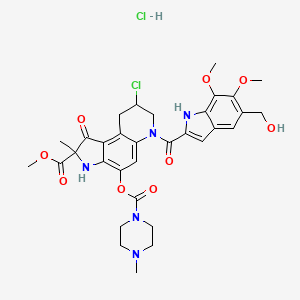
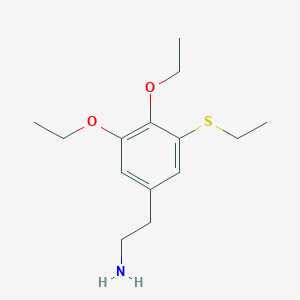
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
